BMS-470539 dihydrochloride

GPCR Melanocortin cAMP Assay

Selective MC1R agonist BMS-470539 dihydrochloride (≥98% HPLC) exhibits exclusive MC1R activation with no MC3R activity and minimal MC4R/MC5R effects. Validated in inflammation, neuroprotection (MC1R/cAMP/PKA/Nurr1), and fibrosis models. 8-hour half-life, ED50 10 µmol/kg for TNF-α inhibition. Ideal for clean receptor-specific mechanistic studies.

Molecular Formula C32H43Cl2N5O4
Molecular Weight 632.6 g/mol
CAS No. 2341796-82-3
Cat. No. B606234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-470539 dihydrochloride
CAS2341796-82-3
SynonymsBMS-470539 dihydrochloride, BMS 470539 dihydrochloride, BMS470539 dihydrochloride, BMS 470539 HCl
Molecular FormulaC32H43Cl2N5O4
Molecular Weight632.6 g/mol
Structural Identifiers
SMILESCCCC(=O)C1(CCN(CC1)C(=O)C(CC2=CC=C(C=C2)OC)NC(=O)C(CC3=CN=CN3C)N)C4=CC=CC=C4.Cl.Cl
InChIInChI=1S/C32H41N5O4.2ClH/c1-4-8-29(38)32(24-9-6-5-7-10-24)15-17-37(18-16-32)31(40)28(19-23-11-13-26(41-3)14-12-23)35-30(39)27(33)20-25-21-34-22-36(25)2;;/h5-7,9-14,21-22,27-28H,4,8,15-20,33H2,1-3H3,(H,35,39);2*1H/t27-,28+;;/m0../s1
InChIKeyDUAOBJHRUKFKIH-YDVFRNEYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BMS-470539 Dihydrochloride (CAS 2341796-82-3): A Highly Selective MC1R Agonist for Inflammation and Fibrosis Research


(2S)-2-amino-N-[(2R)-1-(4-butanoyl-4-phenylpiperidin-1-yl)-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(3-methylimidazol-4-yl)propanamide dihydrochloride, also known as BMS-470539 dihydrochloride, is a synthetic small-molecule agonist of the melanocortin-1 receptor (MC1R) with a molecular weight of 632.62 g/mol [1]. It is characterized as a potent, selective, and full agonist at both human and murine MC1R, and it exhibits minimal to no activity at related melanocortin receptors MC3R, MC4R, and MC5R . The compound is supplied as a solid, soluble in DMSO and water (≥100 mg/mL), and is intended exclusively for research use .

Why BMS-470539 Dihydrochloride Cannot Be Substituted by Other MC1R Agonists


Generic substitution among MC1R agonists is not scientifically valid due to significant variations in receptor selectivity, potency, chemical stability, and in vivo pharmacodynamics. While compounds like α-MSH, NDP-α-MSH, and setmelanotide also target MC1R, they exhibit distinct off-target profiles at MC3R, MC4R, and MC5R, which can confound experimental outcomes [1]. BMS-470539 dihydrochloride is distinguished by its exclusive MC1R agonism, with no activity at MC3R and only very weak partial agonism at MC4R and MC5R, thereby enabling clean, receptor-specific mechanistic studies . Furthermore, differences in pharmacokinetics, such as the 8-hour pharmacodynamic half-life of BMS-470539, directly impact dosing regimens and experimental reproducibility [2].

Quantitative Differentiation of BMS-470539 Dihydrochloride Against Comparators


MC1R Agonist Potency Comparison: BMS-470539 vs. α-MSH and Setmelanotide

BMS-470539 dihydrochloride exhibits EC50 values of 16.8 nM at human MC1R and 11.6 nM at murine MC1R in cAMP accumulation assays [1]. In comparison, the endogenous agonist α-MSH has a reported Ki of 0.12 nM at human MC1R, and the synthetic peptide setmelanotide (RM-493) has an EC50 of 5.8 nM at human MC1R [2]. While BMS-470539 is less potent than α-MSH in binding affinity, its small-molecule nature confers superior stability and synthetic accessibility compared to peptide agonists like setmelanotide, which may degrade more rapidly in biological media.

GPCR Melanocortin cAMP Assay

Receptor Selectivity Profile: BMS-470539 vs. α-MSH and NDP-α-MSH

BMS-470539 dihydrochloride demonstrates absolute selectivity for MC1R: it does not activate MC3R and functions only as a very weak partial agonist at MC4R and MC5R . In stark contrast, α-MSH activates MC3R (Ki = 31 nM), MC4R (Ki = 660 nM), and MC5R (Ki = 5700 nM), while NDP-α-MSH, a commonly used synthetic agonist, also displays significant activity at MC3R and MC4R [1]. This high selectivity of BMS-470539 minimizes confounding effects mediated by other melanocortin receptors, which are involved in energy homeostasis, sexual function, and exocrine secretion.

Selectivity Melanocortin Receptors Off-target Activity

In Vivo Anti-Inflammatory Efficacy: BMS-470539 vs. Dexamethasone

In a murine model of lung inflammation induced by intratracheal LPS, subcutaneous administration of BMS-470539 dihydrochloride (15 μmol/kg) resulted in a 45% reduction in leukocyte infiltration, primarily neutrophils [1]. In a separate delayed-type hypersensitivity (DTH) model, BMS-470539 reduced paw swelling by 59%, an efficacy comparable to that achieved with 5 mg/kg dexamethasone, a potent corticosteroid . The compound also exhibited a pharmacodynamic half-life of approximately 8 hours and an ED50 of 10 μmol/kg for inhibiting LPS-induced TNF-α production in BALB/c mice [2].

Inflammation TNF-α Leukocyte Infiltration

Neuroprotective Effects in Hypoxic-Ischemic Brain Injury Model

In a neonatal rat model of hypoxic-ischemic (HI) brain injury, intranasal administration of BMS-470539 dihydrochloride 1 hour post-insult significantly reduced the percent brain infarct area and improved both short-term (48 h) and long-term (28 days) neurological deficits [1]. Mechanistically, BMS-470539 upregulated MC1R, cAMP, p-PKA, Nurr1, HO-1, and Bcl-2, while downregulating 4-HNE, Bax, and cleaved caspase-3, thereby attenuating oxidative stress and neuronal apoptosis [2]. Knockout of MC1R or Nurr1 via CRISPR completely abolished these protective effects, confirming target specificity [3].

Neuroprotection Ischemia-Reperfusion Oxidative Stress

Anti-Fibrotic Activity in Dermal Fibrosis Model

BMS-470539 dihydrochloride induces a 'senescence-like' state in human dermal fibroblasts from systemic sclerosis patients, characterized by proliferation arrest and downregulation of fibrosis markers including α-SMA, CCL2, and TGFβ-related genes [1]. In the bleomycin-induced skin fibrosis murine model, intraperitoneal administration of BMS-470539 significantly reduced skin thickness compared to vehicle-treated controls [2]. Importantly, intradermal administration of BMS-470539 did not induce fibrosis, indicating that the compound's pro-senescence activity does not cause pathological scarring [3].

Fibrosis Senescence Systemic Sclerosis

Recommended Research Applications for BMS-470539 Dihydrochloride Based on Quantitative Evidence


MC1R-Specific Pathway Dissection in Inflammation Research

Utilize BMS-470539 dihydrochloride as a highly selective MC1R agonist to study the role of MC1R in resolution of inflammation, leukocyte trafficking, and cytokine modulation. The compound's lack of activity at MC3R and very weak activity at MC4R/MC5R ensures that observed effects are specifically attributable to MC1R activation, as validated in ischemia-reperfusion and LPS-induced inflammation models [1].

In Vivo Studies of Anti-Inflammatory Efficacy with Defined Pharmacokinetics

For in vivo murine models of acute or chronic inflammation, BMS-470539 dihydrochloride offers a well-characterized pharmacodynamic profile: an ED50 of 10 μmol/kg for TNF-α inhibition and an 8-hour half-life, enabling precise dosing schedules [2]. Its efficacy, comparable to dexamethasone in DTH models, makes it a suitable alternative to corticosteroids for studying steroid-sparing anti-inflammatory mechanisms .

Neonatal Hypoxic-Ischemic Encephalopathy (HIE) and Neuroprotection Research

BMS-470539 dihydrochloride is an effective tool for investigating MC1R-mediated neuroprotection in models of neonatal HI brain injury. Intranasal administration 1 hour post-insult significantly reduces infarct area and improves long-term neurological outcomes, acting via the MC1R/cAMP/PKA/Nurr1 pathway [3]. This application is particularly relevant for translational research in perinatal asphyxia.

Fibroblast Biology and Anti-Fibrotic Drug Discovery

In studies of systemic sclerosis and other fibrotic diseases, BMS-470539 dihydrochloride can be used to induce a pro-senescence state in pathogenic fibroblasts, thereby downregulating fibrosis markers and reducing skin thickness in vivo [4]. The compound's unique ability to disarm fibroblasts without inducing fibrosis upon intradermal injection highlights its potential as a lead for developing novel anti-fibrotic therapies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMS-470539 dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.